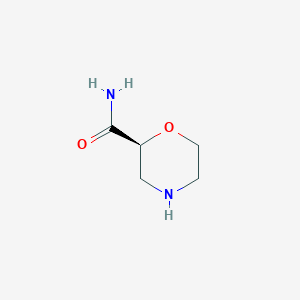
2-Oxotetrahydrothiophene-3-yl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxotetrahydrothiophene-3-yl isocyanate, also known as OTTIC, is a chemical compound that is widely used in scientific research. It is a highly reactive isocyanate that is commonly used in the synthesis of various chemical compounds.
Aplicaciones Científicas De Investigación
Multicomponent Reaction Scaffold
2-Oxotetrahydrothiophene-3-yl isocyanate serves as a key intermediate in the synthesis of N-substituted 2-(2-oxotetrahydrothiophen-3-ylamino)acetamides through a multicomponent reaction involving homocysteine and an oxocomponent. This reaction provides a novel end-on thiolactone scaffold, highlighting the compound's utility in constructing complex organic molecules with potential biological activity (Beck, Srivastava, & Dömling, 2007).
Synthesis of Dihydrothiophenes
The compound is integral to the synthesis of 2-amino-4,5-dihydrothiophenes, achieved through a (3+2)-cycloaddition of donor–acceptor cyclopropanes with thiocyanate. This facile and efficient synthesis route, catalyzed by Yb(OTf)3, demonstrates the versatility of this compound in constructing heterocyclic scaffolds, essential for pharmaceutical and materials science research (Jacob et al., 2021).
Nanoporous Material Development
This compound's reactivity is also explored in the development of nanoporous materials, specifically in the synthesis of polyurea networks. By reacting isocyanates with mineral acids, including boric acid, novel polyurea aerogels with unique structural and physical properties are produced. Such materials have applications in insulation, filtration, and catalysis, showcasing the broad applicability of this compound in material science (Leventis et al., 2016).
Cycloaddition Reactions
In organic synthesis, this compound contributes to the formation of five-membered heterocycles via (3+2) cycloaddition reactions with donor-acceptor cyclopropanes. These reactions, mediated by Lewis acids, offer a broad substrate scope and high yields, emphasizing the compound's role in synthesizing pharmacologically relevant heterocycles (Goldberg et al., 2012).
Optoelectronic Properties
The utility of this compound extends to the domain of optoelectronics, where its derivatives are explored for their photochromic properties. These properties are crucial for developing new chromic systems that respond to photoexcitation and electron transfer, indicating potential applications in smart materials and molecular switches (Ikeda et al., 2008).
Propiedades
IUPAC Name |
3-isocyanatothiolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-3-6-4-1-2-9-5(4)8/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEVODSWDXXEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38869-93-1 |
Source


|
| Record name | 3-isocyanatothiolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2679276.png)
![4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B2679277.png)

![5-Chloro-6-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2679279.png)

![3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2679285.png)
![7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B2679286.png)


![3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2679289.png)


![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
